molecular formula C12H14FN3 B11733757 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine

1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11733757
M. Wt: 219.26 g/mol
InChI Key: CEZOATKQYUWMPC-UHFFFAOYSA-N
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Description

1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethyl group, a fluorophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzylamine with ethyl hydrazinecarboxylate under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure maximum yield and efficiency. Large-scale production may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification process is also optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial development.

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

1-ethyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H14FN3/c1-2-16-9-12(8-15-16)14-7-10-3-5-11(13)6-4-10/h3-6,8-9,14H,2,7H2,1H3

InChI Key

CEZOATKQYUWMPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=C(C=C2)F

Origin of Product

United States

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